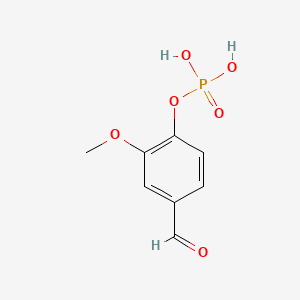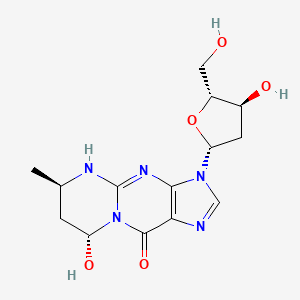![molecular formula C22H18Cl2O6 B1197900 diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate CAS No. 67194-00-7](/img/structure/B1197900.png)
diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 5,16-dichloro-9,12-dioxapentacyclo[97002,1003,8013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate is a complex organic compound characterized by its unique pentacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of chloro and dioxo groups. The final step involves esterification to introduce the diethyl dicarboxylate groups. Reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chloro groups or to convert carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
Diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate can be compared with other similar compounds, such as:
- Diethyl 2,9-dichloro-10b,10c-dihydrodibenzo[d,d’]cyclobuta[1,2-b:4,3-b’]difuran-5a,5b-dicarboxylate
- 3,3′-diethyl-5,5′-dichloro-9-ethylthiacarbocyanine
These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique pentacyclic structure of this compound sets it apart, providing distinct chemical and biological properties.
Propiedades
Número CAS |
67194-00-7 |
|---|---|
Fórmula molecular |
C22H18Cl2O6 |
Peso molecular |
449.3 g/mol |
Nombre IUPAC |
diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate |
InChI |
InChI=1S/C22H18Cl2O6/c1-3-27-19(25)21-17(13-9-11(23)5-7-15(13)29-21)18-14-10-12(24)6-8-16(14)30-22(18,21)20(26)28-4-2/h5-10,17-18H,3-4H2,1-2H3 |
Clave InChI |
PACDPKWNDSWLNT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C12C(C3C1(OC4=C3C=C(C=C4)Cl)C(=O)OCC)C5=C(O2)C=CC(=C5)Cl |
SMILES canónico |
CCOC(=O)C12C(C3C1(OC4=C3C=C(C=C4)Cl)C(=O)OCC)C5=C(O2)C=CC(=C5)Cl |
Sinónimos |
cis,syn photodimer of ethyl 5-chlorobenzofuran- 2-carboxylate diethyl (4b-alpha,4c-alpha,9a-alpha,9b-alpha)-3,6-dichlorocyclobuta(1,2-b:3,4-b')bisbenzofuran-9a,9b(4bH,4cH)-dicarboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















